molecular formula C16H14O2Se2 B14614844 2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde CAS No. 60633-89-8

2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde

Cat. No.: B14614844
CAS No.: 60633-89-8
M. Wt: 396.2 g/mol
InChI Key: ZFWXIKVWVYSRBS-UHFFFAOYSA-N
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Description

2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups connected via a diselane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with diselane compounds. . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of in situ product removal techniques, such as gas stripping or pervaporation, can help in managing the toxicity of the intermediate products and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diselane bridge can undergo nucleophilic substitution reactions, where the selenium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid.

    Reduction: 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde involves its interaction with biological molecules through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diselane bridge may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with an oxygen bridge instead of a diselane bridge.

    2,2’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde: Contains a longer alkyl chain and oxygen bridge.

Uniqueness

2,2’-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde is unique due to the presence of the diselane bridge, which imparts distinct chemical and physical properties.

Properties

CAS No.

60633-89-8

Molecular Formula

C16H14O2Se2

Molecular Weight

396.2 g/mol

IUPAC Name

2-[[(2-formylphenyl)methyldiselanyl]methyl]benzaldehyde

InChI

InChI=1S/C16H14O2Se2/c17-9-13-5-1-3-7-15(13)11-19-20-12-16-8-4-2-6-14(16)10-18/h1-10H,11-12H2

InChI Key

ZFWXIKVWVYSRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2C=O)C=O

Origin of Product

United States

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